

Technical Guide: Spectral Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate

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Compound of Interest

Compound Name: ethyl 2-(1H-imidazol-1-yl)butanoate

Cat. No.: B2412225

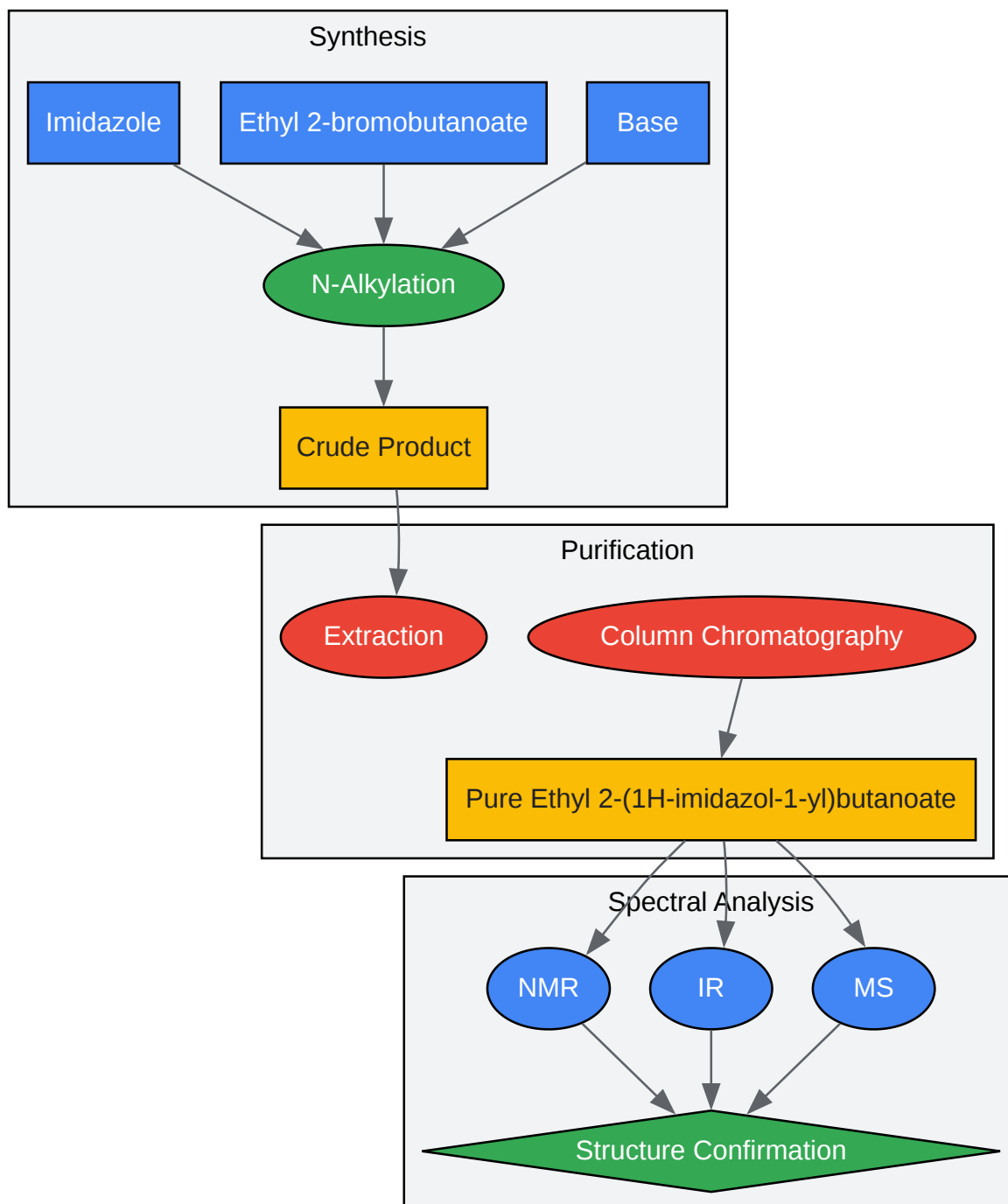
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for **ethyl 2-(1H-imidazol-1-yl)butanoate**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a robust prediction of its spectral characteristics based on established principles and analogous compounds. It also includes a detailed hypothetical experimental protocol for its synthesis and spectral characterization.

Synthesis and Characterization Workflow

The synthesis of **ethyl 2-(1H-imidazol-1-yl)butanoate** can be achieved through the N-alkylation of imidazole with a suitable ethyl 2-halobutanoate. The subsequent purification and spectral analysis are crucial for confirming the identity and purity of the final product.



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Caption: Workflow for Synthesis and Spectral Analysis.

Experimental Protocols

Synthesis of Ethyl 2-(1H-imidazol-1-yl)butanoate

This procedure is a general method for the N-alkylation of imidazole.

- **Preparation:** In a round-bottom flask, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Deprotonation:** Add a base such as potassium carbonate (K_2CO_3 , 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution at room temperature. If using NaH, exercise caution and perform the addition under an inert atmosphere (e.g., nitrogen or argon).
- **Alkylation:** To the resulting mixture, add ethyl 2-bromobutanoate (1.2 eq) dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Data Acquisition

- **NMR Spectroscopy:** 1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), with tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.
- **Mass Spectrometry (MS):** The mass spectrum would be acquired on a mass spectrometer with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **ethyl 2-(1H-imidazol-1-yl)butanoate**.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Imidazole H-2
~7.0	s	1H	Imidazole H-4
~6.8	s	1H	Imidazole H-5
~4.5	t	1H	CH-N
~4.2	q	2H	O-CH ₂ -CH ₃
~2.1	m	2H	CH-CH ₂ -CH ₃
~1.2	t	3H	O-CH ₂ -CH ₃
~0.9	t	3H	CH-CH ₂ -CH ₃

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester)
~137	Imidazole C-2
~128	Imidazole C-4
~119	Imidazole C-5
~62	O-CH ₂
~60	CH-N
~26	CH-CH ₂
~14	O-CH ₂ -CH ₃
~11	CH-CH ₂ -CH ₃

Predicted Infrared (IR) Data

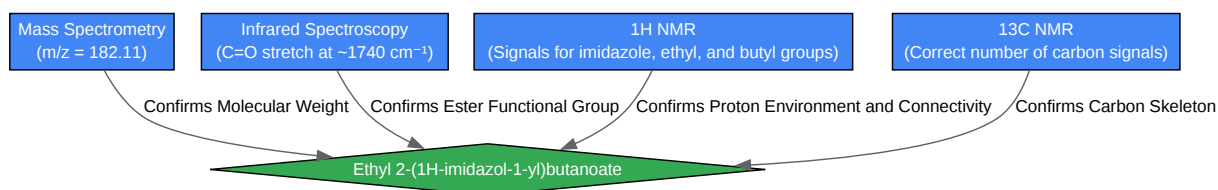
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2970	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1500	Medium	C=N stretch (imidazole ring)
~1200	Strong	C-O stretch (ester)

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
182.11	[M] ⁺ , Molecular Ion
153	[M - C ₂ H ₅] ⁺
115	[M - OCH ₂ CH ₃] ⁺
81	Imidazole fragment
68	Imidazole ring

Logical Flow of Spectral Interpretation

The confirmation of the structure of **ethyl 2-(1H-imidazol-1-yl)butanoate** from the acquired spectra follows a logical progression.



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Caption: Spectral Data Interpretation Logic.

This guide provides a foundational understanding of the spectral characteristics of **ethyl 2-(1H-imidazol-1-yl)butanoate**. While the data presented is predictive, it is based on sound spectroscopic principles and serves as a valuable resource for researchers working with this and related compounds. Experimental verification of these predictions is encouraged for definitive structural elucidation.

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